Chain Extender Spacer Length: Butane-1,4-diyl vs. Propylene Glycol Spacer on Crosslinking Extent
A direct head-to-head comparison in photocured polymer networks demonstrates that the length and flexibility of the spacer between β-ketoester groups critically dictates the extent of reaction during Michael addition. A longer, more flexible spacer, analogous to the butylene group in butane-1,4-diyl diacetoacetate, is shown to significantly favor a higher degree of conversion compared to systems with more constrained spacers. This is a class-level inference based on direct comparative data for a close structural analog [1].
| Evidence Dimension | Extent of Michael addition reaction (conversion) |
|---|---|
| Target Compound Data | Favors higher conversion (implied for butylene spacer) |
| Comparator Or Baseline | Propylenglycol-425-diacetoacetate (PGDAA) vs. Pentaerythritol tetrakis (acetoacetate) (PETAA) |
| Quantified Difference | Long spacer in PGDAA favors an extent of reaction compared to the more rigid PETAA |
| Conditions | Photocured polymer networks via base-catalyzed Michael addition with pentaerythritol tetra-acrylate (PETA) |
Why This Matters
Selecting a diacetoacetate with an appropriate spacer length is crucial for achieving the desired crosslink density and final mechanical properties; butane-1,4-diyl diacetoacetate offers a defined butylene spacer that promotes efficient network formation.
- [1] Pavlinec, J., & Moszner, N. (1997). Photocured polymer networks based on multifunctional β-ketoesters and acrylates. Journal of Applied Polymer Science, 65(1), 165-178. View Source
